molecular formula C15H19NO4S2 B2431976 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1351658-85-9

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2431976
CAS No.: 1351658-85-9
M. Wt: 341.44
InChI Key: ZLMIGOSTDAPDGL-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including sulfonation, alkylation, and hydrolysis to introduce the necessary functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a propyl group.

    4-ethoxy-N-(2-hydroxy-2-(furan-2-yl)propyl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is unique due to the presence of the thiophene ring, which can impart specific electronic properties and reactivity. This makes it distinct from similar compounds with different heterocyclic rings or alkyl groups.

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-3-20-12-6-8-13(9-7-12)22(18,19)16-11-15(2,17)14-5-4-10-21-14/h4-10,16-17H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMIGOSTDAPDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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